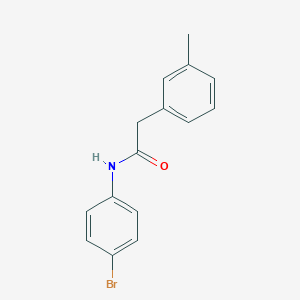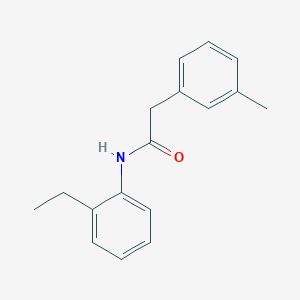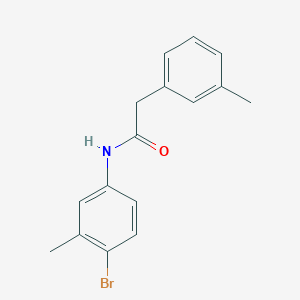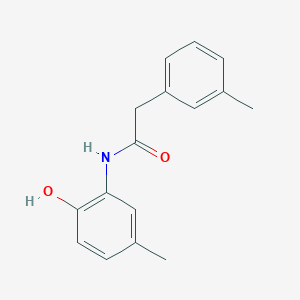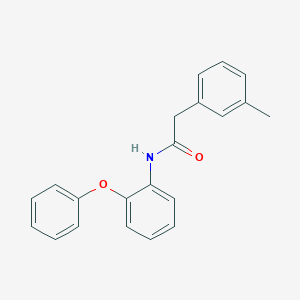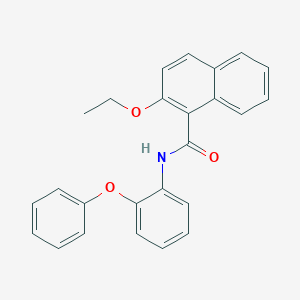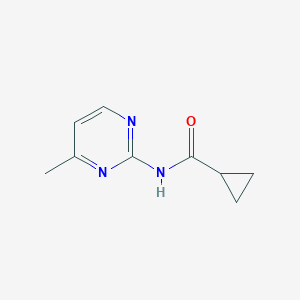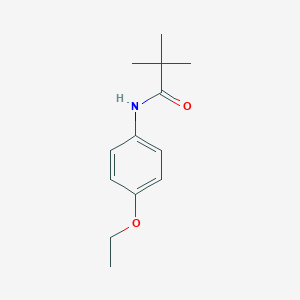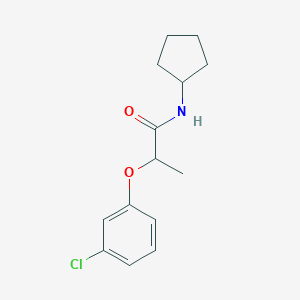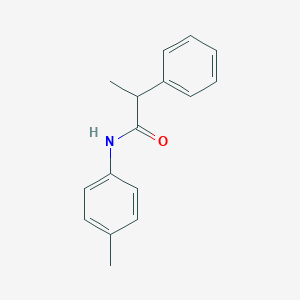
N-(4-methylphenyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-phenylpropanamide, commonly known as N-Methyl-2-phenylpropanamide (NMPP), is a chemical compound that belongs to the amide class of organic compounds. NMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood. However, it has been proposed that N-(4-methylphenyl)-2-phenylpropanamide exerts its therapeutic effects through multiple pathways. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's and Parkinson's diseases. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylphenyl)-2-phenylpropanamide has also been found to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-2-phenylpropanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified through various analytical techniques. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of N-(4-methylphenyl)-2-phenylpropanamide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of N-(4-methylphenyl)-2-phenylpropanamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-2-phenylpropanamide. One potential direction is to investigate the potential therapeutic applications of N-(4-methylphenyl)-2-phenylpropanamide in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of novel derivatives of N-(4-methylphenyl)-2-phenylpropanamide with improved solubility and bioavailability can enhance its potential as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the therapeutic effects of N-(4-methylphenyl)-2-phenylpropanamide can provide insights into the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-2-phenylpropanamide involves the reaction between 4-methylbenzoyl chloride and 2-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction occurs through an amide bond formation mechanism and yields N-(4-methylphenyl)-2-phenylpropanamide as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. N-(4-methylphenyl)-2-phenylpropanamide has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Furthermore, N-(4-methylphenyl)-2-phenylpropanamide has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
N-(4-methylphenyl)-2-phenylpropanamide |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChI-Schlüssel |
MCEUKTWQYBYIIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
